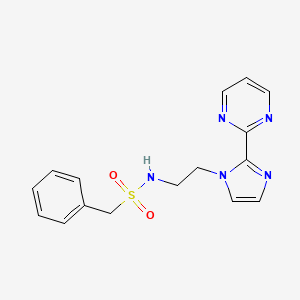
1-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide, also known as PIM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PIM is a sulfonamide derivative that has been studied for its ability to inhibit the growth of cancer cells and as a potential treatment for other diseases.
Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
Novel heterocyclic compounds containing a sulfonamido moiety, including those related to the specified compound, have been synthesized with a focus on their potential antibacterial properties. These compounds, synthesized through reactions with various active methylene compounds, exhibited significant antibacterial activities, highlighting their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Regioselective Synthesis
A regioselective synthesis approach was developed for the preparation of 3-(Sulfonylamino)imidazo[1,2‐a]pyrimidines from 2-Aminopyrimidines and N-(2,2-Dichloro-2-phenylethylidene)arensulfonamides. This synthesis process, which involves nucleophilic addition followed by cyclization, yields imidazo[1,2-a]pyrimidin-3-ylsulfonamides, showcasing the versatility of sulfonamide derivatives in heterocyclic chemistry (Rozentsveig et al., 2014).
Heterocyclic Derivatives Synthesis
The one-pot synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N-(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides has been achieved through reactions involving 2-aminopyridines or 2-aminothiazole with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides. This method emphasizes the efficient generation of targeted heterocyclic compounds, underlining the potential for creating diverse molecules for various applications (Rozentsveig et al., 2013).
Structural Characterisation of Functionalized N-heterocyclic Carbenes
Stable, uncoordinated N-heterocyclic carbenes with pyridine- and phosphine-functionalizations have been synthesized and characterized. These compounds, including those related to the queried chemical structure, demonstrate significant potential in the field of coordination chemistry and organometallic catalysis, potentially offering a new avenue for catalyst design and synthesis (Danopoulos, Winston, Gelbrich, Hursthouse, & Tooze, 2002).
Applications in Chronic Renal Disease and Herbicide Degradation
Research into the synthesis of derivatives related to the specified chemical has also found applications in the treatment of chronic renal disease and the study of herbicide degradation, indicating the compound's versatility in medical and environmental sciences. These applications are exemplified by studies focused on the synthesis of chronic renal disease agents and the degradation of sulfosulfuron, a sulfonylurea herbicide (Ikemoto et al., 2000; Saha & Kulshrestha, 2002).
Propriétés
IUPAC Name |
1-phenyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,13-14-5-2-1-3-6-14)20-10-12-21-11-9-19-16(21)15-17-7-4-8-18-15/h1-9,11,20H,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGTZDLHFOSYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2721499.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide](/img/structure/B2721500.png)
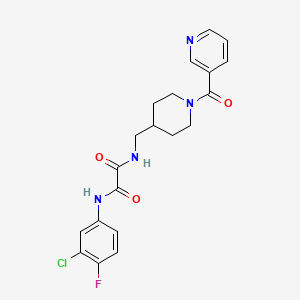
![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2721502.png)
![N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride](/img/structure/B2721505.png)
![[4-(2-Fluorocyclopropyl)phenyl]methanol](/img/structure/B2721506.png)
![3-(p-tolyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2721507.png)
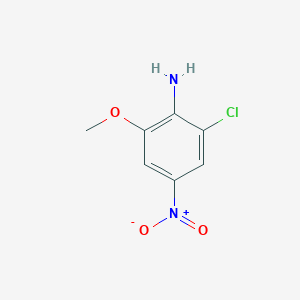
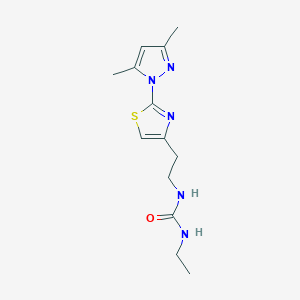
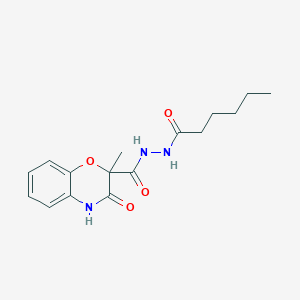
![N4-benzyl-N6-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2721513.png)
![1,2-Bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]ethane](/img/structure/B2721515.png)
![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2721519.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2721522.png)